molecular formula C18H13ClFN5O2S2 B11256852 N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B11256852
M. Wt: 449.9 g/mol
InChI Key: SFOUMFBIOQJWQA-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a chloro-fluorophenyl group, a thiophene ring, and a thiazolo-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the thiazolo[3,2-b][1,2,4]triazole core: This can be achieved by reacting a thiophene derivative with a suitable thiazole precursor under specific conditions.

    Introduction of the chloro-fluorophenyl group: This step involves the substitution reaction where a chloro-fluorophenyl group is introduced to the core structure.

    Formation of the oxalamide linkage: The final step involves the formation of the oxalamide linkage through a condensation reaction between the intermediate product and oxalyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chloro or fluoro groups.

Scientific Research Applications

N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro-fluorophenyl group and the thiazolo-triazole moiety may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the chloro-fluorophenyl and thiazole moieties but lacks the oxalamide linkage and the thiophene ring.

    Thiophene derivatives: Compounds containing the thiophene ring are known for their electronic properties and are used in various applications, including organic electronics.

Uniqueness

N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is unique due to its combination of functional groups, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C18H13ClFN5O2S2

Molecular Weight

449.9 g/mol

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide

InChI

InChI=1S/C18H13ClFN5O2S2/c19-12-8-10(3-4-13(12)20)22-17(27)16(26)21-6-5-11-9-29-18-23-15(24-25(11)18)14-2-1-7-28-14/h1-4,7-9H,5-6H2,(H,21,26)(H,22,27)

InChI Key

SFOUMFBIOQJWQA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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